molecular formula C8H4BrClIN B8133059 6-Bromo-5-chloro-3-iodo-1H-indole

6-Bromo-5-chloro-3-iodo-1H-indole

Cat. No.: B8133059
M. Wt: 356.38 g/mol
InChI Key: GPJDJOWEDXSIEY-UHFFFAOYSA-N
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Description

6-Bromo-5-chloro-3-iodo-1H-indole is a polyhalogenated indole derivative characterized by bromo, chloro, and iodo substituents at positions 6, 5, and 3 of the indole scaffold, respectively. Indole derivatives are pivotal in medicinal chemistry due to their bioactivity, particularly as kinase inhibitors, antioxidants, and intermediates in drug discovery . The presence of halogens at specific positions modulates electronic properties, steric effects, and binding affinity, making such compounds valuable for structure-activity relationship (SAR) studies.

Properties

IUPAC Name

6-bromo-5-chloro-3-iodo-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClIN/c9-5-2-8-4(1-6(5)10)7(11)3-12-8/h1-3,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPJDJOWEDXSIEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Br)NC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClIN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-chloro-3-iodo-1H-indole typically involves halogenation reactions of indole or its derivatives. One common method is the direct halogenation of indole using halogenating agents such as bromine, chlorine, and iodine under controlled conditions. Another approach involves the sequential halogenation of indole, where one halogen is introduced first, followed by the others in a stepwise manner.

Industrial Production Methods: In an industrial setting, the production of 6-Bromo-5-chloro-3-iodo-1H-indole may involve large-scale halogenation reactions using continuous flow reactors or batch reactors. These reactors are designed to handle the exothermic nature of halogenation reactions and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-5-chloro-3-iodo-1H-indole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) can be used to oxidize the indole ring.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can reduce the halogenated indole.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, under suitable conditions.

Major Products Formed:

  • Oxidation: Oxidation of 6-Bromo-5-chloro-3-iodo-1H-indole can yield oxidized indole derivatives, such as indole-3-carboxylic acid.

  • Reduction: Reduction reactions can produce partially or fully reduced indole derivatives.

  • Substitution: Substitution reactions can lead to the formation of various substituted indole derivatives, depending on the nucleophile used.

Scientific Research Applications

6-Bromo-5-chloro-3-iodo-1H-indole has found applications in various scientific fields, including chemistry, biology, medicine, and industry.

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Its halogenated structure makes it a versatile intermediate for further chemical transformations.

Biology: Indole derivatives, including 6-Bromo-5-chloro-3-iodo-1H-indole, have shown biological activity, such as antimicrobial, antiviral, and anticancer properties. These compounds can interact with biological targets and modulate various cellular processes.

Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its ability to bind to multiple receptors and influence biological pathways makes it a valuable candidate for drug discovery.

Industry: In the chemical industry, 6-Bromo-5-chloro-3-iodo-1H-indole is used in the synthesis of dyes, pigments, and other industrial chemicals. Its unique structure and reactivity profile make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 6-Bromo-5-chloro-3-iodo-1H-indole exerts its effects depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, leading to modulation of biological pathways. The exact molecular targets and pathways involved can vary, but common mechanisms include binding to receptors, inhibiting enzymes, or interfering with signal transduction pathways.

Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

Compound Name Substituents (Position) Key Observations Reference
6-Bromo-5-chloro-3-iodo-1H-indole Br (6), Cl (5), I (3) Hypothetical: High steric bulk and electron-withdrawing effects due to halogens. Likely low solubility in polar solvents.
6-Bromo-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole (10) Br (6), I (benzyl) Iodo-substitution at the benzyl group enhances π-π stacking; melting point >200°C indicates high crystallinity .
5-Bromo-3-(2-(4-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole (9c) Br (5), triazole-ethyl chain Methoxy groups improve solubility; FAB-HRMS confirms molecular weight (427.0757 [M+H]+) .
3-Bromo-5-chloro-6-(trifluoromethyl)-1H-indole Br (3), Cl (5), CF₃ (6) Trifluoromethyl group increases lipophilicity; molecular formula C₉H₄BrClF₃N .

Key Insights :

  • Halogen Placement : Bromo and chloro substituents at positions 5 and 6 (as in the hypothetical compound) may sterically hinder interactions compared to analogs with substituents at position 3 (e.g., compound 10).
  • Iodine vs. Other Halogens : Iodo-substituted compounds (e.g., compound 10) exhibit higher molecular weights and melting points (>200°C) compared to methoxy-substituted analogs (e.g., compound 11, m.p. 159–160°C) .

Key Insights :

  • Catalytic Systems : Copper(I) iodide (CuI) is widely used in click chemistry for triazole formation (e.g., compound 9d) but may require optimization for iodine-containing substrates .
  • Solvent Effects : Polar aprotic solvents like DMF are preferred for imidazole and triazole couplings, but iodine’s poor solubility may necessitate alternative solvents.

Physicochemical and Spectral Properties

Compound Name Melting Point (°C) IR (cm⁻¹) $^1$H NMR Shifts (δ, ppm) Reference
6-Bromo-5-chloro-3-iodo-1H-indole
6-Bromo-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole (10) >200 3150 (N-H), 1600 (C=C) 7.80 (d, J=8.5 Hz, 1H, Ar-H)
5-Bromo-3-(2-(4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole (9a) 4.51 (t, J=5.8 Hz, 2H, CH₂), 3.72 (s, 3H, OCH₃)
6-Bromo-5-fluoro-1-methyl-1H-indole-3-carbaldehyde Predicted boiling point: 373.6±37.0°C

Key Insights :

  • Thermal Stability: Halogenated indoles (e.g., compound 10) generally exhibit higher melting points (>200°C) than non-halogenated analogs, suggesting enhanced intermolecular interactions .
  • Spectral Signatures : $^1$H NMR shifts for methylene (δ 3.2–4.5 ppm) and aromatic protons (δ 6.8–7.8 ppm) are consistent across halogenated indoles .

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